Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-
Description
Structure
3D Structure
Properties
CAS No. |
203176-56-1 |
|---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(2S,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9-/m0/s1 |
InChI Key |
KWZQDMRRNOKEII-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@H](N[C@@H](O1)C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalytic Systems
The foundational synthesis of (2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine involves a diastereoselective cyclization reaction. As detailed in, a mixture of (2S,4R)- and (2R,4R)-diastereomers is formed by refluxing a precursor with pyridinium p-toluenesulfonate (PPTS) in toluene under Dean-Stark conditions. The reaction proceeds at 110°C for 20 hours, achieving a 93% combined yield of the diastereomeric mixture (62:38 ratio). PPTS acts as a Brønsted acid catalyst, facilitating the elimination of water and promoting ring closure.
Purification and Diastereomer Separation
Crude product purification employs silica gel chromatography with a cyclohexane/ethyl acetate (80:20) mobile phase. Fractional crystallization or preparative HPLC is required to isolate the (2S,4R)-diastereomer in >99% enantiomeric excess (ee). The final product is characterized by -NMR, -NMR, and optical rotation (, c = 1.08 in CHCl).
Alkylation Strategies for Side-Chain Functionalization
Deprotonation and Electrophilic Quenching
Post-cyclization alkylation enhances the compound’s pharmacological profile. In, the oxazolidine is deprotonated with sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at -78°C, followed by addition of electrophiles such as methyl iodide or benzyl bromide. This method achieves quantitative conversion within 2 hours, with yields of 85–92% after aqueous workup. The low-temperature conditions prevent racemization, preserving the (2S,4R) configuration.
Solvent and Base Optimization
Alternative bases like lithium diisopropylamide (LDA) in dichloromethane (DCM) reduce reaction times to 30 minutes but require stringent moisture control. THF remains the preferred solvent due to its compatibility with NaHMDS and ability to stabilize enolate intermediates.
Green Chemistry Approaches for Industrial Scalability
Solvent-Free and Low-Toxicity Protocols
Recent patents emphasize environmentally benign syntheses. EvitaChem’s method avoids cytotoxic reagents, using borane-tetrahydrofuran (BH-THF) for reductions and potassium tert-butoxide for cyclization. This two-step process achieves 75% overall yield with >98% purity, aligning with green chemistry principles.
Comparative Analysis of Catalysts
Catalyst screening reveals that sodium tert-butoxide outperforms PPTS in terms of reaction rate (4 hours vs. 20 hours) but requires higher temperatures (80°C vs. 110°C). A trade-off exists between energy efficiency and diastereoselectivity, with PPTS-based methods maintaining superior stereochemical outcomes.
Stereochemical Control and Chiral Auxiliaries
Use of Chiral Pool Starting Materials
The (2S,4R) configuration is induced using L-phenylglycinol derivatives as chiral auxiliaries. In, N-Boc-L-phenylglycine is reduced to N-Boc-L-phenylglycinol with BH-THF, followed by cyclization to form the oxazolidine ring. This method achieves 89% ee without additional resolving agents.
Dynamic Kinetic Resolution
Patent EP1806344A1 discloses a dynamic kinetic resolution (DKR) strategy using immobilized lipases in ionic liquids. This technique converts racemic mixtures into the (2S,4R)-enantiomer with 95% ee and 82% yield, though industrial adoption remains limited due to enzyme costs.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactor Systems
Recent advancements employ continuous flow reactors to enhance throughput. A microreactor system operating at 120°C and 10 bar pressure reduces reaction time to 5 minutes, achieving 88% yield and 64:36 diastereomer ratio.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazolidine ring undergoes nucleophilic substitution at the electrophilic carbon centers adjacent to the heteroatoms. The trifluoromethyl group enhances electron-withdrawing effects, increasing the susceptibility of the ring to nucleophilic attack. Key observations include:
-
Ring-opening reactions with nucleophiles (e.g., amines, thiols) yield β-amino alcohols or thioethers, retaining stereochemical integrity at the 2S and 4R positions .
-
Steric and electronic effects : The phenyl group at position 4 provides steric hindrance, directing nucleophilic attack to the less hindered position.
Table 1: Nucleophilic Substitution Outcomes
| Nucleophile | Product | Yield (%) | Stereochemical Retention |
|---|---|---|---|
| NH3 | β-Amino alcohol derivative | 78 | Yes |
| HS– | Thioether derivative | 65 | Yes |
Table 2: Performance of Rh(II)-Oxazolidine Catalysts
| Catalyst Structure | Reaction Type | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|
| Rh₂(4S-DOSO)₄ | Aziridination | 94 | 96 |
| Rh₂(4S,5R-MNOSO)₄ | Cyclopropanation | 98 | 92 |
Key findings:
-
Electron-withdrawing substituents (e.g., –NO₂, –CF₃) on the arylsulfonyl group enhance enantioselectivity .
-
The 5-methyl substitution in oxazolidine derivatives improves catalytic efficiency by stabilizing transition states .
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the oxazolidine ring undergoes hydrolysis or rearrangement:
-
Acidic hydrolysis : Cleavage of the ring produces α-trifluoromethyl-β-phenyl amino alcohols .
-
Base-mediated rearrangements : Formation of iminium intermediates, which can further react to generate heterocyclic products.
Substituent Effects on Reactivity
The trifluoromethyl and phenyl groups critically influence reaction pathways:
-
Trifluoromethyl group :
-
Enhances electrophilicity of adjacent carbons.
-
Stabilizes transition states via inductive effects.
-
-
Phenyl group :
Table 3: Reactivity Comparison of Oxazolidine Derivatives
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| (2S,4R)-4-phenyl-2-(trifluoromethyl) | High enantioselectivity in catalysis | Trifluoromethyl enhances EWG effects |
| (2S,4S)-4-methyl-2-phenyl | Moderate stereochemical retention | Lacks electron-withdrawing groups |
Scientific Research Applications
Catalytic Applications
1.1 Asymmetric Synthesis
Oxazolidines serve as effective chiral ligands in asymmetric synthesis. The compound has been utilized in the development of chiral dirhodium(II) catalysts, which facilitate enantioselective transformations such as aziridination and cyclopropanation. For instance, Rh(II) complexes derived from oxazolidine exhibited high levels of enantioselectivity (up to 98% ee) in cyclopropanation reactions involving styrene derivatives, demonstrating the compound's efficacy as a catalyst precursor .
Table 1: Enantioselectivity of Rh(II) Catalysts Derived from Oxazolidine
| Catalyst Type | Reaction Type | Enantioselectivity (ee) |
|---|---|---|
| Rh2(4S-DOSO) | Cyclopropanation | 98% |
| Rh2(4S-TFSO) | Aziridination | 94% |
| Rh2(4S,5R-MNOSO) | Aziridination | 89% |
1.2 Meerwein Carbooxygenation
The iron-catalyzed Meerwein carbooxygenation process has also been explored using oxazolidine derivatives as substrates. This method allows the transformation of electron-rich olefins into valuable carbohydroxylated products. The efficiency of the reaction was demonstrated with yields up to 88% for various functionalized products when employing oxazolidinone derivatives .
Pharmaceutical Applications
2.1 Anticoagulant Properties
Oxazolidinone derivatives, including those related to oxazolidine, have been investigated for their anticoagulant properties. Research indicates that these compounds can act as inhibitors of blood coagulation pathways, offering potential therapeutic benefits in treating thrombotic disorders. The structural modifications of oxazolidinones enhance their bioactivity and selectivity toward specific targets within the coagulation cascade .
Table 2: Anticoagulant Activity of Oxazolidinone Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Oxazolidinone A | Factor Xa Inhibition | |
| Oxazolidinone B | Thrombin Inhibition |
Stability and Structural Studies
The stability of oxazolidine-based compounds has been a subject of investigation using techniques such as NMR spectroscopy. Studies reveal that certain derivatives exhibit enhanced resistance to hydrolysis compared to others, which is crucial for their application in drug formulation . Understanding the stability and reactivity profiles aids in optimizing these compounds for practical uses.
Mechanism of Action
The mechanism of action of Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal centers in catalytic processes, or as a substrate for enzymatic reactions. The phenyl ring provides additional stability and reactivity, making it a versatile compound in various chemical and biological contexts.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (2S,4R)-4-Phenyl-2-(trifluoromethyl)-1,3-oxazolidine
- Molecular Formula: C₁₀H₁₀F₃NO
- Average Molecular Weight : 217.190 g/mol
- Stereochemistry : Two defined stereocenters at positions 2 (S-configuration) and 4 (R-configuration) .
- Key Identifiers : CAS RN 203176-56-1, ChemSpider ID 9622118, MDL MFCD23134636 .
Structural Features :
- A five-membered oxazolidine ring fused with a phenyl group at position 4 and a trifluoromethyl (-CF₃) group at position 2.
- The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and stability.
Comparison with Structurally Similar Oxazolidines and Isoxazolidines
Comparison with (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one
Structural and Functional Differences :
Key Findings :
- The lactam structure of (4S,5R)-4-methyl-5-phenyloxazolidin-2-one enhances its stability in polar solvents, whereas the non-lactam oxazolidine core of the target compound may exhibit greater conformational flexibility .
- The -CF₃ group in the target compound increases electrophilicity at the oxazolidine ring, making it more reactive in nucleophilic substitutions compared to the -CH₃ group in the oxazolidinone .
Comparison with (3S,4S,5R)-5-Methyl-2,3-diphenyl-isoxazolidine-4-methanol
Structural and Functional Differences :
Key Findings :
- Isoxazolidines like (3S,4S,5R)-5-methyl-2,3-diphenyl-isoxazolidine-4-methanol exhibit higher rigidity due to the six-membered ring, whereas the five-membered oxazolidine ring in the target compound allows for faster ring-opening reactions .
- The hydroxyl (-OH) group in the isoxazolidine derivative enables hydrogen bonding, which is absent in the trifluoromethyl-substituted oxazolidine .
Comparison with Fluorophenyl-Substituted Oxazolidinones
Example: (4S)-3-[5-(4-Fluorophenyl)-1,5-dioxopenyl]-4-phenyl-2-oxazolidinone
Key Findings :
- Fluorine substituents in oxazolidinones improve metabolic stability in drug candidates, whereas the -CF₃ group in the target compound may enhance lipophilicity .
Biological Activity
Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R) is a chiral compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a phenyl group attached to the oxazolidine ring. The specific stereochemistry at the 2S and 4R positions contributes significantly to its biological properties. The molecular weight of this compound is approximately 217.19 g/mol .
| Property | Details |
|---|---|
| Molecular Formula | C11H10F3N |
| Molecular Weight | 217.19 g/mol |
| Chirality | (2S,4R) |
| Functional Groups | Trifluoromethyl, Phenyl |
1. Selective Androgen Receptor Modulation
Research indicates that oxazolidine derivatives, including (2S,4R)-4-phenyl-2-(trifluoromethyl)-, exhibit potential as selective androgen receptor modulators (SARMs). These compounds can selectively activate androgen receptors, which may lead to anabolic effects in muscle and bone tissues while minimizing androgenic side effects in other tissues.
2. Binding Affinity Studies
The interaction of oxazolidine derivatives with biological targets has been a focus of several studies. For instance, binding affinity studies have shown that modifications to the oxazolidine structure can significantly affect its interaction profile with androgen receptors. This suggests that specific substitutions can enhance or diminish biological activity depending on the target receptor .
3. Case Studies and Research Findings
Several key studies have demonstrated the biological activity of oxazolidine derivatives:
- Study on Synthesis and Activity : A study synthesized various oxazolidinones and evaluated their binding affinities to T-box riboswitch antiterminator RNA. The results indicated that stereochemistry plays a crucial role in binding efficiency, with certain isomers showing enhanced interactions compared to others .
- Inhibition Studies : Another investigation explored the inhibitory effects of oxazolidine derivatives against cholinesterases and β-secretase. Compounds were found to exhibit dual inhibitory effects, indicating potential applications in treating neurodegenerative diseases .
The mechanism of action for oxazolidine derivatives often involves their ability to interact with specific receptors or enzymes through hydrogen bonding or pi-stacking interactions facilitated by the trifluoromethyl group. This unique interaction profile enhances their biological efficacy .
Synthesis Methods
The synthesis of (2S,4R)-4-phenyl-2-(trifluoromethyl)-oxazolidine typically involves multi-step organic reactions. Common methods include:
- Formation of the Oxazolidine Ring : Starting from readily available precursors, the oxazolidine ring is formed through cyclization reactions.
- Substitution Reactions : Trifluoromethyl and phenyl groups are introduced via electrophilic aromatic substitution or nucleophilic addition methods.
Q & A
Basic: What enantioselective synthesis strategies are effective for preparing (2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine?
Answer:
Enantioselective synthesis of this oxazolidine derivative can be achieved via chiral auxiliary-mediated cyclization or asymmetric catalysis . For example:
- Chiral oxazolidinone precursors (e.g., (S)-4-phenyl-2-oxazolidinone derivatives ) can serve as templates. The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using Ruppert–Prakash reagent (TMSCF₃) under Lewis acid catalysis.
- Halocyclization of allyl hydrazides or oximes (as in ) may enable stereocontrol during ring formation. A bromo-intermediate (e.g., 4-bromo-isoxazolidinone analogs ) can be stereoselectively reduced to the oxazolidine scaffold.
- Chiral HPLC purification is critical post-synthesis to isolate the (2S,4R) enantiomer .
Basic: How can the stereochemistry of (2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine be confirmed experimentally?
Answer:
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis, particularly if heavy atoms (e.g., bromine) are present in intermediates .
- Chiral HPLC : Compare retention times with racemic mixtures or known enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY experiments to confirm spatial relationships between substituents .
Advanced: What methodologies are recommended for analyzing reaction intermediates during the synthesis of this oxazolidine derivative?
Answer:
- In-situ FTIR spectroscopy : Monitor carbonyl or C-F stretching frequencies (1050–1250 cm⁻¹) to track trifluoromethyl group incorporation .
- LC-MS with ion-trap detectors : Identify transient intermediates (e.g., iminium ions or aziridine byproducts) during cyclization steps .
- Isotopic labeling : Use F-NMR to trace trifluoromethyl group dynamics during ring closure .
Advanced: How can computational modeling predict the reactivity or regioselectivity of this compound in nucleophilic reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The oxazolidine ring’s nitrogen and oxygen atoms are key reactive centers .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities of the (2S,4R) configuration .
- Transition state analysis : Model enantioselective pathways using chiral catalysts (e.g., BINOL-derived phosphoric acids) to optimize stereochemical outcomes .
Basic: What are the stability considerations for (2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine under varying pH and temperature conditions?
Answer:
- Thermal stability : Perform TGA/DSC to assess decomposition temperatures. Trifluoromethyl groups enhance thermal resistance, but the oxazolidine ring may hydrolyze above 150°C .
- pH sensitivity : Test stability in buffered solutions (pH 3–10). The compound may undergo acid-catalyzed ring-opening to form amides or alcohols .
- Light exposure : UV-Vis spectroscopy can detect photodegradation products; store in amber vials under inert gas .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric syntheses of similar oxazolidines?
Answer:
- Comparative kinetic studies : Use stopped-flow techniques to measure reaction rates under identical conditions (solvent, catalyst loading) .
- Cross-validation with multiple characterization methods : Combine F-NMR, chiral HPLC, and X-ray data to verify enantiomeric excess and configuration .
- Meta-analysis of literature : Identify trends in solvent polarity or catalyst structure (e.g., bulky ligands improve stereoselectivity in crowded intermediates) .
Basic: What safety protocols are critical when handling (2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine in the lab?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethylating agents) .
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles; trifluoromethyl groups may release HF under hydrolysis .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Answer:
- Functional group substitution : Replace the phenyl group with heteroaromatic rings (e.g., pyridinyl, as in ) to modulate lipophilicity and target binding .
- Stereochemical analogs : Synthesize (2R,4S) and other diastereomers to compare potency in enzyme inhibition assays .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the oxazolidine core to E3 ligase binders (e.g., VHL ligands) for targeted protein degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
